molecular formula C6H10O B1314004 Spiro[2.3]hexan-4-ol CAS No. 21816-25-1

Spiro[2.3]hexan-4-ol

Cat. No. B1314004
CAS RN: 21816-25-1
M. Wt: 98.14 g/mol
InChI Key: RUZFXXZSPJQNDV-UHFFFAOYSA-N
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Description

“Spiro[2.3]hexan-4-ol” is a chemical compound with the molecular formula C6H10O . It has a molecular weight of 98.15 and is a building block in chemical synthesis .


Synthesis Analysis

The synthesis of spirocyclic compounds, including “Spiro[2.3]hexan-4-ol”, has been a significant objective in organic and medicinal chemistry . A visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst has been used for the rapid construction of polysubstituted spiro[2.3] or [3.3] cyclic frameworks .


Molecular Structure Analysis

The molecule contains a total of 18 bonds, including 8 non-H bonds, 1 three-membered ring, 1 four-membered ring, 1 hydroxyl group, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

“Spiro[2.3]hexan-4-ol” is a colorless liquid . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polarizability are not explicitly mentioned for “Spiro[2.3]hexan-4-ol” in the search results.

Scientific Research Applications

    Construction of Polysubstituted Spiro Cyclic Frameworks

    • Field : Organic Chemistry
    • Application : This research presents a visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst for the rapid construction of polysubstituted spiro cyclic frameworks .
    • Method : The method involves the use of a polypyridyl iridium (III) catalyst and visible light to promote the intramolecular [2 + 2] cycloaddition of MCPs .
    • Results : The result is the rapid construction of polysubstituted spiro cyclic frameworks fused with a tosylated pyrrolidine in good yields under mild conditions .

    Synthesis and Application of Spiro Cyclopropanes

    • Field : Medicinal and Combinatorial Chemistry
    • Application : This review demonstrates the synthesis and application of spirocyclopropane annelated to six- and five-member rings .
    • Method : Various methods for the synthesis of these compounds have been reported, including the use of the Corey–Chaykovsky reaction .
    • Results : Compounds containing the cyclopropyl group demonstrate antifungal, antibacterial, antiviral and some enzyme inhibition activities .

    Construction of Polysubstituted Spiro Cyclic Frameworks

    • Field : Organic Chemistry
    • Application : This research presents a visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst for the rapid construction of polysubstituted spiro cyclic frameworks .
    • Method : The method involves the use of a polypyridyl iridium (III) catalyst and visible light to promote the intramolecular [2 + 2] cycloaddition of MCPs .
    • Results : The result is the rapid construction of polysubstituted spiro cyclic frameworks fused with a tosylated pyrrolidine in good yields under mild conditions .

    Spiro-type Host Materials for RGB Phosphorescent OLEDs

    • Field : Materials Chemistry
    • Application : This research presents the design and synthesis of two spiro host materials for red, green, and blue phosphors in the fabrication of efficient phosphorescent organic light-emitting diodes (PHOLEDs) .
    • Method : The method involves the design and synthesis of two spiro host materials, namely 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9′,9′-dimethyl-9′H-spiro[fluorene-9,5′-quinolino[3,2,1-de]acridine] (QAF-TRZ) and 3′-(4,6-diphenyl-1,3,5-triazin-2-yl)-10-phenyl-10H-spiro[acridine-9,9′-fluorene] (STF-TRZ) .
    • Results : The blue PHOLEDs based on QAF-TRZ realize a maximum external quantum efficiency (EQE) of 19.4%, and remain 17.2% at 1000 cd m −2. On the other hand, green PHOLEDs show maximum EQEs of 21% and 19% for QAF-TRZ and STF-TRZ, respectively, and both devices exhibit low efficiency roll-off .

    Ozonolysis of Bicyclic Compounds

    • Field : Organic Chemistry
    • Application : This research presents the ozonolysis of bicyclic compounds, which gives rise to a mixture of epoxide, spiro[2.3]hexan-4-one and 4-oxaspiro[2.4]heptan-7-one .
    • Method : The method involves the use of ozone to break down the bicyclic compounds. The major product is formed via an oxy-analog of a cyclopropylmethyl–homoallyl cation rearrangement of an intermediate 1,5-zwitterion formed by heterolytic ring opening of the primary ozonide between two oxygen atoms .
    • Results : The result is a mixture of epoxide, spiro[2.3]hexan-4-one and 4-oxaspiro[2.4]heptan-7-one .

    Spiro-type Host Materials for RGB Phosphorescent OLEDs

    • Field : Materials Chemistry
    • Application : This research presents the design and synthesis of two spiro host materials for red, green, and blue phosphors in the fabrication of efficient phosphorescent organic light-emitting diodes (PHOLEDs) .
    • Method : The method involves the design and synthesis of two spiro host materials, namely 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9′,9′-dimethyl-9′H-spiro[fluorene-9,5′-quinolino[3,2,1-de]acridine] (QAF-TRZ) and 3′-(4,6-diphenyl-1,3,5-triazin-2-yl)-10-phenyl-10H-spiro[acridine-9,9′-fluorene] (STF-TRZ) .
    • Results : The blue PHOLEDs based on QAF-TRZ realize a maximum external quantum efficiency (EQE) of 19.4%, and remain 17.2% at 1000 cd m −2. On the other hand, green PHOLEDs show maximum EQEs of 21% and 19% for QAF-TRZ and STF-TRZ, respectively, and both devices exhibit low efficiency roll-off .

Safety And Hazards

“Spiro[2.3]hexan-4-ol” may be harmful if swallowed and can cause skin and eye irritation .

Future Directions

The development of new synthetic methodologies for spirocyclic compounds, including “Spiro[2.3]hexan-4-ol”, is a major point of research activity in the field of modern medicinal and combinatorial chemistry . These compounds might be useful in the synthesis of drug-like molecules or other functional materials .

properties

IUPAC Name

spiro[2.3]hexan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c7-5-1-2-6(5)3-4-6/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZFXXZSPJQNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498006
Record name Spiro[2.3]hexan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[2.3]hexan-4-ol

CAS RN

21816-25-1
Record name Spiro[2.3]hexan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DS Shobe - Journal of Physical Organic Chemistry, 2020 - Wiley Online Library
Stationary points in a region of the C 6 H 9 + potential energy surface was explored using the CBS‐QB3 method. The region includes the spiropentylmethyl cation and all three …
Number of citations: 2 onlinelibrary.wiley.com
KB Wiberg, JE Hiatt - Journal of the American Chemical Society, 1968 - ACS Publications
Solvolysis of 2-(1-cyclobuten-1-yl)ethyl tosylate Page 1 6495 Solvolysis of 2- ( ^Cyclobutenyl) ethyl Tosylate1 Kenneth B. Wiberg and John E, Hiatt2 Contribution from the Department of …
Number of citations: 18 pubs.acs.org

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